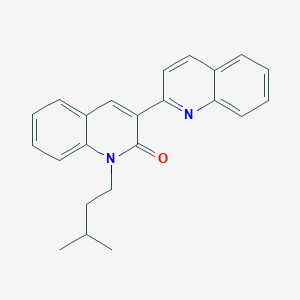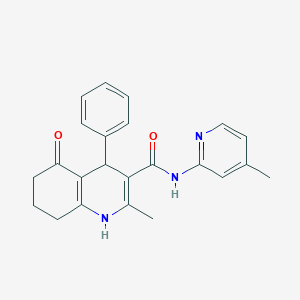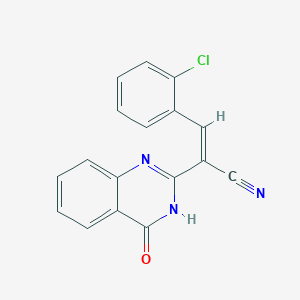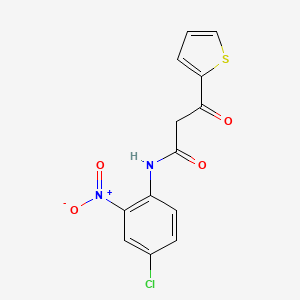
1'-(3-methylbutyl)-2,3'-biquinolin-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a quinoline moiety linked to another quinoline unit via a 3-methylbutyl chain. The compound’s distinct structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-methylbutyl)-2,3’-biquinolin-2’(1’H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline units, followed by their coupling through a 3-methylbutyl linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline units to dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline rings, introducing various substituents such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines.
科学研究应用
1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1’-(3-methylbutyl)-2,3’-biquinolin-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
相似化合物的比较
2,3’-Biquinolin-2’(1’H)-one: Lacks the 3-methylbutyl chain, resulting in different chemical properties.
1’-(3-Methylbutyl)-2,3’-biquinolin-4’(1’H)-one: Similar structure but with a different substitution pattern on the quinoline rings.
Uniqueness: 1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one is unique due to its specific substitution pattern and the presence of the 3-methylbutyl linker. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C23H22N2O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-(3-methylbutyl)-3-quinolin-2-ylquinolin-2-one |
InChI |
InChI=1S/C23H22N2O/c1-16(2)13-14-25-22-10-6-4-8-18(22)15-19(23(25)26)21-12-11-17-7-3-5-9-20(17)24-21/h3-12,15-16H,13-14H2,1-2H3 |
InChI 键 |
LYCRIWDZAJEPFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C2=CC=CC=C2C=C(C1=O)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11649318.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)

![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)

![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11649386.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
![methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11649404.png)
